N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide
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Overview
Description
“N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide” is a complex organic compound. The compound contains a cyclopentyl group, which is a cycloalkane with five carbon atoms . It also contains a methoxyphenyl group and a methylphenyl group attached to an imidazole ring, which is a five-membered ring with two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The cyclopentyl group is a five-membered ring of carbon atoms. The imidazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring are two phenyl groups, one of which has a methoxy (OCH3) substituent and the other has a methyl (CH3) substituent .Scientific Research Applications
Anticancer and Antimicrobial Applications
Research on heterocyclic compounds similar to N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide has shown promise in anticancer and antimicrobial applications. For example, compounds with 1,3,4-oxadiazole and pyrazole structures have been investigated for their tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating moderate to potent efficacy in various assays (Faheem, 2018). Furthermore, derivatives of thiazole have been synthesized and studied for their anticancer activity, with some showing high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).
Neuroprotective and Antioxidant Effects
The structural characteristics of this compound suggest potential neuroprotective and antioxidant effects. Compounds bearing imidazole rings have been designed to target various enzymes and receptors, showing antimicrobial activities and potential for treating resistant bacterial strains (Daraji et al., 2021).
Future Directions
The future directions for this compound would depend on its intended use. If it’s being studied for potential use as a pharmaceutical, future research could involve further testing of its biological activity, toxicity, and pharmacokinetics. If it’s being used for some other purpose, future directions could involve optimizing its synthesis or studying its reactivity .
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-7-9-18(10-8-16)23-26-22(17-11-13-20(29-2)14-12-17)24(27-23)30-15-21(28)25-19-5-3-4-6-19/h7-14,19H,3-6,15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLHKLLAXAUVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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